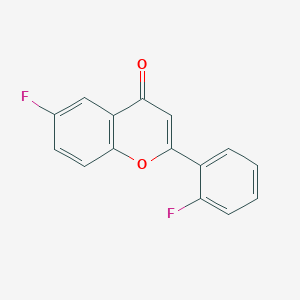

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a chemical compound with the molecular formula C15H8F2O2. It is a solid substance at room temperature . It is used as a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromen-4-one core, which is a benzene-fused dihydropyran . The compound also contains two fluorine atoms, one attached to the chromen-4-one core and the other attached to the phenyl group .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 258.224. The compound has a high lipophilicity due to the presence of fluorine atoms .科学的研究の応用

Environment-Sensitive Fluorophores

A study highlighted the fluorescence properties of a related compound, demonstrating its potential as a fluorogenic sensor due to its strong fluorescence in protic solvents, indicating applications in developing new sensors and imaging techniques (Uchiyama et al., 2006).

Regioselective Synthesis

Research on the regioselective synthesis of fluorinated phenols, biaryls, and other derivatives through cyclizations of silyl enol ethers with 2-fluoro-3-silyloxy-2-en-1-ones shows the compound's relevance in synthetic organic chemistry (Hussain et al., 2008).

Photochemical Behavior

The photochromic behavior of a similar chromene derivative was explored using NMR spectroscopy, revealing insights into its photoisomerization processes and potential for developing photoresponsive materials (Delbaere et al., 2003).

Fluorescent Probes for Zinc Ions

Studies have designed and synthesized fluorescent probes based on coumarin derivatives for Zn²⁺ detection, showcasing their selectivity, sensitivity, and application in bioimaging, demonstrating the compound's utility in biological and environmental monitoring (Tan et al., 2014).

Advanced Oxidation Processes

Investigations into the stability and degradability of fluorotelomer sulfonate under various advanced oxidation processes have implications for environmental remediation strategies, highlighting the compound's potential in pollution control (Yang et al., 2014).

Anticancer Activity

A study on the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids demonstrated significant anticancer activity and DNA cleavage capability, suggesting the compound's potential in medicinal chemistry (Hosamani et al., 2015).

Safety and Hazards

The safety information for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用機序

Target of Action

The primary target of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is Sirtuin 2 , an enzyme related to aging diseases . Sirtuin 2 is part of the sirtuin family of proteins, which are involved in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

This compound interacts with its target, Sirtuin 2, by inhibiting its activity . This inhibition can influence the regulation of various cellular processes controlled by Sirtuin 2.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by Sirtuin 2. These include pathways involved in aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . The inhibition of Sirtuin 2 can lead to alterations in these pathways, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of Sirtuin 2. This can lead to changes in the regulation of various cellular processes, potentially influencing aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with Sirtuin 2 . Additionally, the cellular environment can influence the compound’s efficacy, as the presence of other proteins and molecules can affect its ability to inhibit Sirtuin 2.

特性

IUPAC Name |

6-fluoro-2-(2-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWYOALFICCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2759083.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2759091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)

![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)